N-[(1-benzylpiperidin-4-yl)methyl]-N'-(4-acetamidophenyl)ethanediamide
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Description
This compound is a complex organic molecule that likely contains a benzylpiperidine structure, which is common in many pharmaceuticals and research chemicals . The benzylpiperidine structure is known to interact with various neurotransmitter systems, which could potentially give this compound a range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound likely includes a benzylpiperidine moiety, an acetamidophenyl group, and an ethanediamide group . These groups could potentially interact with each other and with the solvent in various ways, affecting the compound’s physical and chemical properties.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some possible properties could include its solubility in various solvents, its melting and boiling points, and its stability under various conditions .Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to target beta-secretase 1 , which plays a crucial role in the production of beta-amyloid peptide in the brain, a key factor in the development of Alzheimer’s disease.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target protein and modulate its activity, leading to changes in the biochemical processes within the cell .
Properties
IUPAC Name |
N'-(4-acetamidophenyl)-N-[(1-benzylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3/c1-17(28)25-20-7-9-21(10-8-20)26-23(30)22(29)24-15-18-11-13-27(14-12-18)16-19-5-3-2-4-6-19/h2-10,18H,11-16H2,1H3,(H,24,29)(H,25,28)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBABYAGAFHXBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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